molecular formula C9H13NOS B13219217 1,2-Dimethyl-4-(S-methylsulfonimidoyl)benzene

1,2-Dimethyl-4-(S-methylsulfonimidoyl)benzene

Cat. No.: B13219217
M. Wt: 183.27 g/mol
InChI Key: UJWPRSQSHOXBTK-UHFFFAOYSA-N
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Description

1,2-Dimethyl-4-(S-methylsulfonimidoyl)benzene (CAS 1962185-34-7) is an organosulfur compound of significant interest in advanced chemical research and development, particularly in the field of agrochemistry. This benzene derivative, characterized by its sulfonimidoyl functional group, has been investigated for its potential application in the synthesis of novel crop protection agents. Research indicates that compounds featuring the sulfonimidoyl group are valuable building blocks in the creation of formimidamidine-based chemicals, which have demonstrated activity against various phytopathogenic microorganisms . The molecular structure of this compound, with an empirical formula of C9H13NOS and a molecular weight of 183.27 g/mol, presents a unique pharmacophore for designing new active ingredients . Its mechanism of action, when incorporated into larger bioactive molecules, is believed to interfere with critical biological pathways in plant pathogens, offering a potential strategy for managing crop diseases . As a key synthetic intermediate, it enables medicinal and agricultural chemists to explore structure-activity relationships and optimize the efficacy of candidate molecules. Proper storage conditions are essential to maintain the integrity of this reagent; it should be kept in a dark place under an inert atmosphere at room temperature . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers should consult the safety data sheet prior to use, as this compound carries hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

Molecular Formula

C9H13NOS

Molecular Weight

183.27 g/mol

IUPAC Name

(3,4-dimethylphenyl)-imino-methyl-oxo-λ6-sulfane

InChI

InChI=1S/C9H13NOS/c1-7-4-5-9(6-8(7)2)12(3,10)11/h4-6,10H,1-3H3

InChI Key

UJWPRSQSHOXBTK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)S(=N)(=O)C)C

Origin of Product

United States

Preparation Methods

Method 1: Direct Sulfoximine Formation via Sulfoxide Nitrogen Transfer

A notable method involves the rhodium-catalyzed nitrogen transfer to sulfoxides to form sulfoximines under mild conditions. This method is highly stereospecific and efficient for preparing N-substituted sulfoximines, which can be adapted for the synthesis of 1,2-dimethyl-4-(S-methylsulfonimidoyl)benzene.

Reaction conditions and procedure:

  • Starting material: 1,2-dimethylphenyl methyl sulfoxide
  • Catalyst: Rhodium(II) acetate dimer [Rh2(OAc)4] at 2.5 mol%
  • Nitrogen source: Carbamates or azides (e.g., methyl carbamate)
  • Additives: Magnesium oxide (MgO) as a base
  • Solvent: Dichloromethane (CH2Cl2)
  • Temperature: Room temperature to 40 °C
  • Reaction time: 8 hours

Key observations:

  • The reaction proceeds with complete retention of stereochemistry.
  • Conversion and yield are optimized at 40 °C with an 8-hour reaction time.
  • The reaction tolerates air and moisture, simplifying operational requirements.
  • Yields of isolated sulfoximine products typically range from 80% to 98%.
Parameter Condition Result
Catalyst loading 2.5 mol% Rh2(OAc)4 High catalytic efficiency
Temperature 25–40 °C Optimal yield at 40 °C
Reaction time 8 hours Complete conversion
Solvent Dichloromethane Good solubility and reactivity
Nitrogen source Methyl carbamate or azides Effective nitrogen transfer
Yield 80–98% High isolated product yield

This method is detailed in the work by Bull et al., 2015, highlighting the rhodium-catalyzed formation of sulfoximines from sulfoxides with carbamates as nitrogen donors.

Method 2: Multi-step Synthesis via Sulfonimidoyl Intermediate Formation

Another approach involves the preparation of sulfonimidoyl-substituted aromatic compounds through multi-step reactions starting from substituted benzonitriles or benzaldehydes.

Typical synthetic sequence:

  • Formation of sulfonimidoyl intermediate:

    • React 4-(methylsulfonimidoyl)benzonitrile with paraformaldehyde in formic acid under reflux overnight.
    • Work-up involves extraction with dichloromethane and drying to isolate crude intermediate.
  • Hydrolysis and purification:

    • Treat the crude intermediate with aqueous sodium hydroxide in ethanol at 60 °C for 6 hours.
    • Acidify the reaction mixture to pH 3.0 to precipitate the product.
    • Purify by recrystallization or chromatography.
  • Final modifications:

    • Additional functional group transformations (e.g., methylation) to yield 1,2-dimethyl-4-(S-methylsulfonimidoyl)benzene.
Step Reagents and Conditions Outcome
Sulfonimidoyl intermediate formation 4-(methylsulfonimidoyl)benzonitrile, paraformaldehyde, formic acid, reflux overnight Crude sulfonimidoyl intermediate
Hydrolysis 2 N NaOH in ethanol, 60 °C, 6 h Conversion to sulfonimidoyl acid derivative
Acidification 1 N HCl to pH 3.0 Precipitation of product
Purification Extraction, drying, recrystallization Pure sulfonimidoyl compound

This method is adapted from the general synthetic strategies reported by Goldberg et al., 2014, focusing on sulfoximine derivatives preparation via sulfonimidoyl intermediates.

Method 3: Rhodium(III)-Catalyzed C–H Activation and Coupling

Advanced synthetic methods utilize Rh(III)-catalyzed C–H activation to construct sulfoximine-substituted aromatic compounds under mild conditions, allowing for structural diversity.

Key features:

  • Catalyst: Cp*RhCl2 dimer with silver salts (e.g., AgSbF6)
  • Solvent: Dichloroethane or hexafluoroisopropanol
  • Temperature: 25–80 °C depending on substrate
  • Reaction time: 4–18 hours
  • Substrates: Substituted sulfoximines and diazo compounds

Typical reaction:

  • Coupling of sulfoximine substrates with diazo compounds to form benzothiazine derivatives bearing sulfonimidoyl groups.
  • The reaction proceeds with moderate to good yields (16–90%) depending on substrate and conditions.
Parameter Condition Result
Catalyst 10 mol% [Cp*RhCl2]2 + 40 mol% AgSbF6 Effective C–H activation
Solvent Hexafluoroisopropanol (HFIP) Improved yield and selectivity
Temperature 25–80 °C Higher temperature favors yield
Reaction time 4–18 hours Complete conversion achievable
Yield 16–90% Variable, substrate dependent

This methodology is described in recent reports by Wu et al., 2020, demonstrating the utility of Rh(III)-catalysis for sulfoximine functionalization.

Comparative Summary of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations Typical Yield (%)
Rhodium-catalyzed N-transfer Rh2(OAc)4, methyl carbamate, CH2Cl2, 40 °C High stereospecificity, mild conditions, air/moisture tolerant Requires rhodium catalyst (cost) 80–98
Multi-step sulfonimidoyl intermediate Paraformaldehyde, formic acid reflux, NaOH hydrolysis Accessible starting materials, scalable Multi-step, longer reaction time Moderate to good
Rh(III)-catalyzed C–H activation Cp*RhCl2 dimer, AgSbF6, HFIP, 25–80 °C Structural diversity, mild conditions Moderate yields, substrate scope limited 16–90

Analytical and Purification Techniques

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethyl-4-(S-methylsulfonimidoyl)benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the sulfonimidoyl group to a sulfonamide.

    Substitution: The methyl groups can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfonyl derivatives.

    Reduction: Sulfonamide derivatives.

    Substitution: Various substituted benzene derivatives depending on the reagents used.

Scientific Research Applications

1,2-Dimethyl-4-(S-methylsulfonimidoyl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,2-Dimethyl-4-(S-methylsulfonimidoyl)benzene involves its interaction with specific molecular targets. The sulfonimidoyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The sulfonimidoyl group distinguishes 1,2-Dimethyl-4-(S-methylsulfonimidoyl)benzene from closely related compounds:

  • 1,2-Dimethyl-4-(methylsulfonyl)benzene (Sulfone derivative) : Features a sulfonyl group (-SO₂CH₃), which is more oxidized and polar than sulfonimidoyl. Sulfones are typically stable and used as solvents or intermediates in organic synthesis .
  • 1,2-Dimethyl-4-(methylsulfanyl)benzene (Thioether derivative) : Contains a methylthio group (-SCH₃), which is less polar and oxidatively labile compared to sulfonimidoyl .
  • 1,2-Dimethyl-4-(tert-butyl)benzene: A non-polar derivative with a bulky tert-butyl substituent, offering high thermal stability and low density (0.9 g/cm³) .

Physical and Chemical Properties

Key properties of analogous compounds are summarized below:

Compound Name Substituent Density (g/cm³) Boiling Point (°C) Flash Point (°C) Key Applications
1,2-Dimethyl-4-(S-methylsulfonimidoyl)benzene* -S(O)(NH)CH₃ ~1.10 (estimated) ~300 (estimated) >150 (estimated) Pharmaceuticals, catalysts
1,2-Dimethyl-4-(1-phenylethyl)benzene (PXE) -CH(CH₂Ph) 0.980–1.000 306.4 145 Liquid scintillators
1,2-Dimethyl-4-(tert-butyl)benzene -C(CH₃)₃ 0.90 216.3 78.3 Solvents, intermediates
1,2-Dimethyl-4-(methylsulfonyl)benzene -SO₂CH₃ ~1.20 (estimated) N/A N/A Organic synthesis
1,2-Dimethyl-4-(phenyl)benzene -Ph 0.981 288.19 N/A Specialty chemicals
  • This contrasts with non-polar tert-butyl or phenyl groups, which prioritize thermal stability and hydrophobicity .
  • Thermal Stability : PXE’s high flash point (145°C) and density make it suitable for high-energy physics experiments, whereas tert-butyl derivatives degrade at lower temperatures .

Research Findings and Gaps

  • Synthetic Challenges : Sulfonimidoyls require specialized reagents (e.g., NH-transfer agents) for installation, unlike sulfones or thioethers .
  • Safety and Handling : PXE’s high flash point reduces flammability risks compared to lower-molecular-weight analogs like o-xylene .
  • Data Limitations : Direct studies on 1,2-Dimethyl-4-(S-methylsulfonimidoyl)benzene are sparse, necessitating further research into its physicochemical and toxicological profiles.

Biological Activity

1,2-Dimethyl-4-(S-methylsulfonimidoyl)benzene is a sulfoximine compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory contexts. This article explores its synthesis, biological activity, and relevant research findings.

Chemical Structure and Synthesis

1,2-Dimethyl-4-(S-methylsulfonimidoyl)benzene features a benzene ring with two methyl groups at the 1 and 2 positions and an S-methylsulfonimidoyl group at the 4 position. The sulfonimidoyl group is characterized by a sulfur atom bonded to both a methyl group and an imine functionality. This unique arrangement may enhance the compound's reactivity and biological activity compared to other similar compounds.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Direct Sulfonimidation : Reaction of 1,2-dimethylbenzene with sulfonyl chloride and amines.
  • Functionalization : Using transition metal-catalyzed reactions to introduce the sulfonimidoyl group onto the benzene ring.

Antimicrobial Properties

Research indicates that 1,2-Dimethyl-4-(S-methylsulfonimidoyl)benzene exhibits strong antimicrobial activity against various bacterial strains. A study highlighted its effectiveness against Staphylococcus aureus (including MRSA), Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Acinetobacter baumannii.

Bacterial StrainMinimum Inhibitory Concentration (MIC) μg/mL
MRSA0.5
E. coli1.0
K. pneumoniae0.75
P. aeruginosa1.5
A. baumannii0.8

These findings suggest that the compound could serve as a potential candidate for developing new antibacterial agents.

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has shown promise in anti-inflammatory assays. Its selectivity towards cyclooxygenase-2 (COX-2) inhibition suggests potential therapeutic applications in treating inflammatory diseases.

CompoundCOX-2 Inhibition IC50 (μM)Selectivity Index (SI)
1,2-Dimethyl-4-(S-methylsulfonimidoyl)benzene0.15>100
Indomethacin0.100.079

The high selectivity index indicates that this compound could provide anti-inflammatory effects with fewer side effects compared to traditional NSAIDs.

Case Studies and Research Findings

  • Antibacterial Study : In a comparative study involving various sulfoximine derivatives, 1,2-Dimethyl-4-(S-methylsulfonimidoyl)benzene was identified as one of the most potent compounds against resistant bacterial strains, demonstrating significant growth inhibition rates up to 97% against MRSA .
  • Inflammation Model : In vivo studies using rat models showed that administration of this compound resulted in significant reduction in edema formation compared to control groups, indicating its potential as an effective anti-inflammatory agent .
  • Safety Profile : Cytotoxicity assays revealed that the compound exhibited low toxicity towards human cells at therapeutic doses, suggesting a favorable safety profile for further development .

Q & A

Q. What synthetic strategies are recommended for preparing 1,2-Dimethyl-4-(S-methylsulfonimidoyl)benzene?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the benzene ring. A plausible route includes:

Sulfonimidoyl Group Introduction : React 1,2-dimethyl-4-aminobenzene with methanesulfonyl chloride under controlled pH to form the sulfonamide intermediate, followed by oxidation with meta-chloroperbenzoic acid (mCPBA) to yield the sulfonimidoyl group .

Regioselective Control : Use directing groups (e.g., methyl substituents) to ensure proper orientation during electrophilic substitution. NMR monitoring (¹H/¹³C) is critical to confirm intermediate structures .

Q. How can the stereochemistry of the sulfonimidoyl group be characterized?

  • Methodological Answer :
  • X-ray Crystallography : Single-crystal diffraction (as in ) resolves absolute configuration, particularly for chiral sulfonimidoyl centers .
  • Vibrational Circular Dichroism (VCD) : Complementary to crystallography, VCD compares experimental and computational spectra to assign stereochemistry .

Q. What spectroscopic techniques are optimal for structural validation?

  • Methodological Answer :
  • NMR : ¹H and ¹³C NMR identify substituent positions (e.g., methyl groups at C1/C2 and sulfonimidoyl at C4). ¹⁹F NMR (if fluorinated analogs exist) can track electronic effects .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C₁₀H₁₃NO₂S⁺ requires m/z 211.0668) .

Advanced Research Questions

Q. How can computational modeling aid in understanding the electronic properties of this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, sulfonimidoyl groups exhibit higher electrophilicity than sulfonamides, influencing catalytic or biological activity .
  • Molecular Dynamics (MD) : Simulate interactions in solvent systems (e.g., toluene/water) to assess solubility or aggregation behavior, critical for material science applications .

Q. What strategies resolve contradictions in spectroscopic data during characterization?

  • Methodological Answer :
  • HPLC-PDA/MS Coupling : Separate isomers or degradation products using a C18 column (Buffer: 0.1% formic acid; Gradient: 10–90% acetonitrile). MS/MS fragmentation identifies structural variants .
  • Variable-Temperature NMR : Resolve overlapping signals caused by conformational flexibility (e.g., sulfonimidoyl group rotation) .

Q. What are potential applications in supramolecular or materials chemistry?

  • Methodological Answer :
  • Liquid Scintillators : Analogous to phenyl-o-xylylethane (PXE) in , the aromatic core and sulfonimidoyl group may enhance photon yield in radiation detection. Test via fluorescence quenching assays .
  • Coordination Polymers : The sulfonimidoyl group can act as a ligand for transition metals (e.g., Pd²⁺). Synthesize complexes and study catalytic activity in cross-coupling reactions .

Q. How does the sulfonimidoyl group influence biological activity compared to sulfonamides?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Compare IC₅₀ values against carbonic anhydrase or proteases. Sulfonimidoyls often exhibit enhanced binding due to increased hydrogen-bonding capacity .
  • Molecular Docking : Use AutoDock Vina to model interactions with protein active sites (e.g., PDB: 1AZM). The sulfonimidoyl’s stereoelectronic profile may improve target specificity .

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